5-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline
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Overview
Description
5-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline is a complex organic compound characterized by its boronic acid derivative and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the aniline derivative. The key steps include:
Boronic Acid Formation: The initial step involves the formation of the boronic acid derivative through a reaction with a boronic acid ester.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using trifluoromethylation agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H₂).
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various boronic acid derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds.
Medicine: Potential use in drug discovery and development.
Industry: Applications in material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols, which is useful in biological systems. The sulfonamide group can interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
5-Methanesulfonyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester
Uniqueness: This compound is unique due to its trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds. The presence of this group can influence the reactivity and stability of the molecule.
Properties
IUPAC Name |
5-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF3NO5S/c1-12(2)13(3,4)24-15(23-12)8-6-10(22-14(16,17)18)9(19)7-11(8)25(5,20)21/h6-7H,19H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBHTBCTZAZCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2S(=O)(=O)C)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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